molecular formula C21H21NO5S2 B2755443 Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 1105237-38-4

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2755443
CAS No.: 1105237-38-4
M. Wt: 431.52
InChI Key: DSALVQVVDIKUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C22H23NO5S2 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a sulfamoyl group, and an ethoxyphenyl group . The exact structure can be determined using techniques such as NMR spectroscopy.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, thiophene derivatives are known to undergo a variety of reactions. For example, they can participate in catalytic protodeboronation .

Scientific Research Applications

Chemical Synthesis and Reactivity

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, a derivative within the broader family of thiophene compounds, has seen extensive study for its diverse applications in chemical synthesis. A notable process involves the one-pot Gewald reaction, which enables the synthesis of 2-aminothiophene derivatives with various aryl groups at the 4-position, showcasing the versatility of thiophene compounds in generating a broad range of derivatives through tailored synthetic routes (Tormyshev et al., 2006).

Application in Dyeing and Materials Science

The compound's derivatives have found significant applications in the field of materials science, particularly in the development of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, synthesized through reactions involving sulfur and ethylcyanoacetate, offer a palette of colors and demonstrate excellent fastness properties, underscoring the utility of thiophene derivatives in textile applications (Iyun et al., 2015).

Corrosion Inhibition

In the realm of industrial applications, derivatives of thiophene have been researched for their effectiveness as corrosion inhibitors. Studies have highlighted the potential of such compounds in protecting metals from corrosion in acidic environments, offering insights into the mechanisms of action and the efficiency of these molecules in practical applications (Saranya et al., 2020).

Molecular and Crystal Structure Analysis

Furthermore, the molecular and crystal structure analyses of thiophene derivatives offer valuable information on the spatial arrangements and electronic properties of these compounds. This research contributes to a deeper understanding of their reactivity and potential applications in various fields, including organic electronics and pharmaceuticals (Kaur et al., 2012).

Future Directions

Thiophene derivatives, including Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, have potential for further exploration in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing new structural prototypes with more effective pharmacological activity.

Properties

IUPAC Name

ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-3-26-18-13-9-8-12-17(18)22-29(24,25)20-16(15-10-6-5-7-11-15)14-28-19(20)21(23)27-4-2/h5-14,22H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSALVQVVDIKUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.